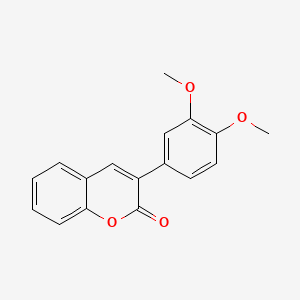

3-(3,4-Dimethoxyphenyl)chromen-2-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-15-8-7-11(10-16(15)20-2)13-9-12-5-3-4-6-14(12)21-17(13)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFPKNYYBNPHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327756 | |

| Record name | NSC682564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22367-92-6 | |

| Record name | NSC682564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone, followed by cyclization to form the chromen-2-one core. The reaction is typically carried out under alkaline conditions using sodium hydroxide as a base and ethanol as a solvent .

Industrial Production Methods

Industrial production of 3-(3,4-Dimethoxyphenyl)chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives. Substitution reactions result in various substituted chromen-2-one compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(3,4-Dimethoxyphenyl)chromen-2-one possesses significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism involves the activation of caspases and modulation of signaling pathways such as PI3K/Akt .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a potential candidate for developing new antibacterial agents. The structure-activity relationship suggests that modifications in the methoxy groups can influence its efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 3-(3,4-Dimethoxyphenyl)chromen-2-one exhibits anti-inflammatory effects. This property is crucial for potential therapeutic applications in treating inflammatory diseases.

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its ability to absorb light effectively makes it suitable for various industrial applications.

Fluorescent Probes

The strong fluorescence characteristics of 3-(3,4-Dimethoxyphenyl)chromen-2-one allow it to be used as a fluorescent probe in analytical chemistry. This application is particularly valuable in biochemical assays where detection sensitivity is paramount .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Study : A study published in MDPI demonstrated that derivatives of 3-(3,4-Dimethoxyphenyl)chromen-2-one showed significant cytotoxicity against resistant tumor cells, indicating potential for drug development in oncology .

- Antimicrobial Research : Another study focused on the synthesis and evaluation of related compounds indicated promising antibacterial activity against Gram-positive bacteria, suggesting that structural modifications could lead to more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Variations

- Phosphoryl-Substituted Analogs: Derivatives like 3-[(amino)(diphenylphosphoryl)methyl]-6-methyl-4H-chromen-4-ones exhibit modified electronic properties due to the phosphoryl group, enhancing their utility in metal coordination or catalysis .

- Chalcone Hybrids : Compounds such as (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one integrate chalcone moieties, broadening applications in photodynamic therapy .

Pharmacological and Industrial Analogs

- Flumorph (CAS 211867-47-9) : A pesticide with a 3,4-dimethoxyphenyl group linked to a morpholine-acrylate scaffold. Unlike the parent coumarin, Flumorph targets fungal cell walls .

- Dimethomorph (CAS 110488-70-5): Another fungicide featuring a 3,4-dimethoxyphenyl group but with a chlorophenyl and morpholine substituent, highlighting the role of halogenation in bioactivity .

Market Relevance

- Discontinued Derivatives : Compounds like 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one (CAS 10544-05-5) were once marketed but withdrawn, possibly due to scalability or efficacy issues .

Biological Activity

3-(3,4-Dimethoxyphenyl)chromen-2-one, a compound belonging to the flavonoid class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a chromone backbone substituted with a dimethoxyphenyl group. Its molecular formula is , and it possesses notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 270.29 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that 3-(3,4-Dimethoxyphenyl)chromen-2-one exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 15 µM, indicating moderate to strong activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed an increase in sub-G1 population, signifying apoptotic cell death .

Anti-inflammatory Effects

In vivo studies have demonstrated that 3-(3,4-Dimethoxyphenyl)chromen-2-one significantly reduces inflammation markers in animal models. It decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A recent study synthesized derivatives of 3-(3,4-Dimethoxyphenyl)chromen-2-one and evaluated their anticancer properties. The most potent derivative showed an IC50 value of 8 µM against MCF-7 cells, outperforming several known chemotherapeutic agents .

- Evaluation of Anti-inflammatory Effects : In a controlled trial involving rats with induced paw edema, treatment with the compound resulted in a significant reduction of edema compared to the control group. Histological examinations confirmed decreased inflammatory cell infiltration .

Structure-Activity Relationship (SAR)

The biological activity of 3-(3,4-Dimethoxyphenyl)chromen-2-one can be influenced by structural modifications. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and bioavailability, which are critical for its pharmacological effectiveness.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,4-Dimethoxyphenyl)chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Formation of the chromen-2-one core : Base-catalyzed cyclization of substituted salicylaldehydes with active methylene compounds (e.g., malonic acid derivatives).

- Introduction of the 3,4-dimethoxyphenyl group : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) at the 3-position of the chromen-2-one scaffold.

- Optimization Tips : Control reaction temperature (60–80°C for cyclization) and use catalysts like piperidine for cyclization efficiency. Monitor regioselectivity using TLC and HPLC .

Q. What spectroscopic techniques are most effective for characterizing 3-(3,4-Dimethoxyphenyl)chromen-2-one?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., β = 96.322° for a related chromenone derivative) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 313 for C17H14O6) .

Advanced Research Questions

Q. How can regioselective functionalization of the chromen-2-one core be achieved to synthesize novel derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., hydroxyl or methoxy) to target C-6 or C-8 positions. For example, nitration at C-8 requires a meta-directing group at C-7 .

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Heck or Sonogashira) for C-3 modifications. Ensure anhydrous conditions and inert atmospheres to prevent byproducts .

- Data-Driven Design : Computational tools (e.g., DFT) predict electron density distribution to guide functionalization sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Standardized Assays : Use multiple assays (DPPH, FRAP, ORAC) to cross-validate antioxidant activity. For example, a compound showing IC50 = 25 µM in DPPH but pro-oxidant effects in Fe<sup>2+</sup>-mediated assays may indicate context-dependent redox behavior .

- Dose-Response Analysis : Test concentrations across 3–4 orders of magnitude (e.g., 1–100 µM) to identify therapeutic vs. toxic thresholds.

- Mechanistic Studies : Use ESR spectroscopy to detect radical scavenging intermediates or ROS generation .

Q. How can computational methods predict the interaction of 3-(3,4-Dimethoxyphenyl)chromen-2-one with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or NADPH oxidase). Validate with crystallographic data (e.g., RMSD < 2.0 Å) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between methoxy groups and active-site residues (e.g., Arg120 in COX-2) .

- QSAR Models : Corate substituent effects (e.g., methoxy vs. nitro groups) with IC50 values using partial least squares regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.